molecular formula C9H14N2O2 B1441592 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone CAS No. 1197815-66-9

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Cat. No.: B1441592
CAS No.: 1197815-66-9
M. Wt: 182.22 g/mol
InChI Key: PRYVLCUXMUSTBM-UHFFFAOYSA-N
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Description

1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrazole ring, a hydroxy group at the fourth position, and an ethanone group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone typically involves the reaction of tert-butylhydrazine with an appropriate diketone or ketoester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and ethanone groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

  • 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-5-yl)ethanone
  • 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)propanone
  • 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)butanone

Comparison: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as varying biological activities .

Properties

IUPAC Name

1-(1-tert-butyl-4-hydroxypyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVLCUXMUSTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694995
Record name 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197815-66-9
Record name 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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